Cas no 54665-48-4 (Phosphine, bis(2-methylbutyl)phenyl-)

Phosphine, bis(2-methylbutyl)phenyl- structure
54665-48-4 structure
Product Name:Phosphine, bis(2-methylbutyl)phenyl-
CAS No:54665-48-4
MF:C16H27P
MW:250.359345674515
CID:353986
PubChem ID:71364566
Update Time:2025-04-19

Phosphine, bis(2-methylbutyl)phenyl- Chemical and Physical Properties

Names and Identifiers

    • Phosphine, bis(2-methylbutyl)phenyl-
    • bis(2-methylbutyl)-phenylphosphane
    • 54665-48-4
    • BIS(2-METHYLBUTYL)(PHENYL)PHOSPHANE
    • DTXSID20788030
    • Inchi: 1S/C16H27P/c1-5-14(3)12-17(13-15(4)6-2)16-10-8-7-9-11-16/h7-11,14-15H,5-6,12-13H2,1-4H3
    • InChI Key: IAUNCXRXPFMJEO-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1)(CC(C)CC)CC(C)CC

Computed Properties

  • Exact Mass: 250.18521
  • Monoisotopic Mass: 250.185037859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
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